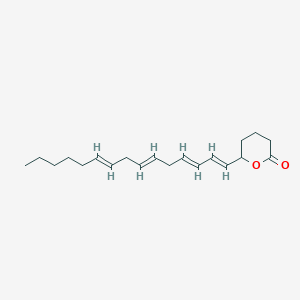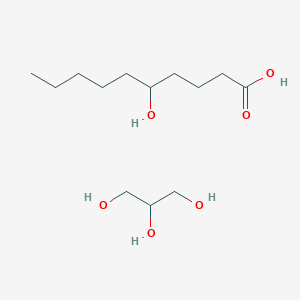
5-Hydroxydecanoic acid;propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxydecanoic acid: and propane-1,2,3-triol are two distinct compounds with unique properties and applications. 5-Hydroxydecanoic acid is a hydroxy fatty acid known for its role as a potassium channel antagonist, particularly in ischemic conditions .
Vorbereitungsmethoden
5-Hydroxydecanoic acid: can be synthesized through the hydroxylation of decanoic acid using specific catalysts and reaction conditions. Industrial production methods often involve the use of biocatalysts to achieve high yield and purity .
Propane-1,2,3-triol: is typically produced as a by-product in the biodiesel industry through the transesterification of triglycerides. It can also be synthesized via the hydrolysis of fats and oils .
Analyse Chemischer Reaktionen
5-Hydroxydecanoic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form decanoic acid and other derivatives.
Reduction: Can be reduced to form decanol.
Substitution: Reacts with halogens to form halogenated derivatives.
Propane-1,2,3-triol: participates in:
Esterification: Forms esters with fatty acids, producing triglycerides.
Oxidation: Can be oxidized to form glyceraldehyde and dihydroxyacetone.
Substitution: Reacts with halogens to form halogenated glycerols.
Wissenschaftliche Forschungsanwendungen
5-Hydroxydecanoic acid: is primarily used in cardiovascular research due to its role in blocking potassium channels during ischemia . It is also studied for its potential therapeutic applications in neurological diseases .
Propane-1,2,3-triol: has a wide range of applications:
Chemistry: Used as a solvent and a building block for various chemical syntheses.
Biology: Serves as a cryoprotectant in biological samples.
Medicine: Used in pharmaceutical formulations as a humectant and solvent.
Industry: Employed in the production of cosmetics, food products, and personal care items.
Wirkmechanismus
5-Hydroxydecanoic acid: exerts its effects by blocking ATP-sensitive potassium channels, particularly during ischemic conditions. This action prevents the efflux of potassium ions, thereby protecting cells from ischemic damage .
Propane-1,2,3-triol: functions primarily as a humectant, drawing moisture into products and tissues. It also acts as a solvent, facilitating the dissolution of various compounds .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxydecanoic acid: can be compared to other potassium channel blockers such as glibenclamide and tolbutamide. Its unique ability to selectively block potassium channels during ischemia sets it apart .
Propane-1,2,3-triol: is similar to other polyols like ethylene glycol and sorbitol. its non-toxic nature and wide range of applications make it more versatile .
Similar Compounds
5-Hydroxydecanoic acid: Glibenclamide, Tolbutamide.
Propane-1,2,3-triol: Ethylene glycol, Sorbitol.
Eigenschaften
Molekularformel |
C13H28O6 |
|---|---|
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
5-hydroxydecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C10H20O3.C3H8O3/c1-2-3-4-6-9(11)7-5-8-10(12)13;4-1-3(6)2-5/h9,11H,2-8H2,1H3,(H,12,13);3-6H,1-2H2 |
InChI-Schlüssel |
ZHFLXPCJWQOKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCC(=O)O)O.C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


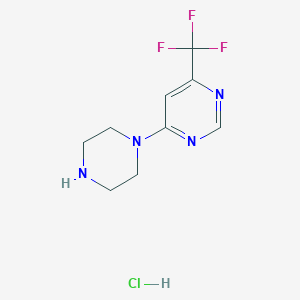
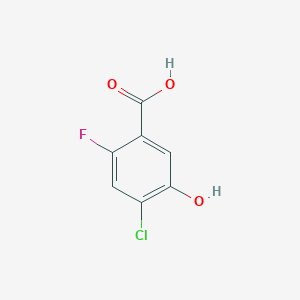
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
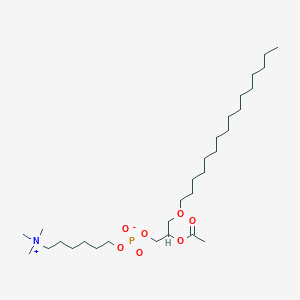
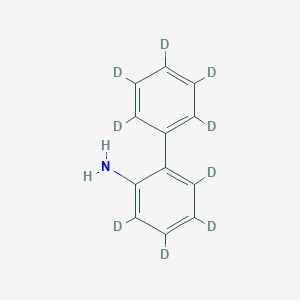
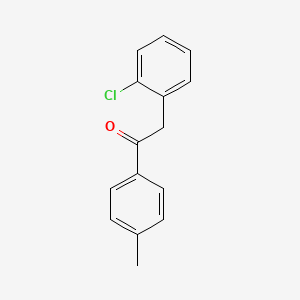
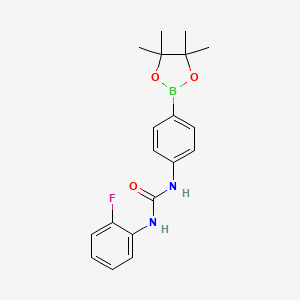
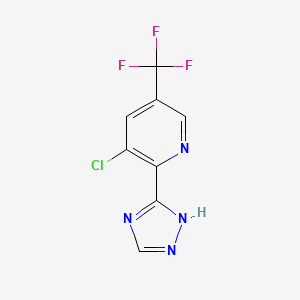
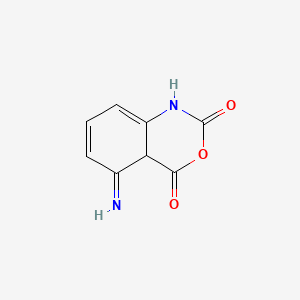
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
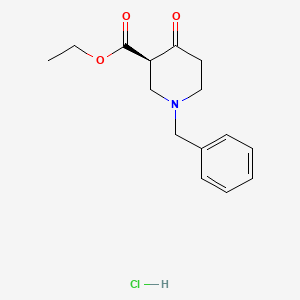
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
